3-[(2S)-pyrrolidin-2-yl]propan-1-ol
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Overview
Description
3-[(2S)-pyrrolidin-2-yl]propan-1-ol is a chiral compound with the molecular formula C7H15NO It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-pyrrolidin-2-yl]propan-1-ol typically involves the reaction of pyrrolidine with an appropriate aldehyde or ketone, followed by reduction. One common method is the reductive amination of pyrrolidine with 3-hydroxypropanal. The reaction conditions often include the use of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and solvents may vary to optimize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-pyrrolidin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-[(2S)-pyrrolidin-2-yl]propanal, while substitution reactions can produce various alkyl or acyl derivatives .
Scientific Research Applications
3-[(2S)-pyrrolidin-2-yl]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl group can also participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Propan-1-ol: A simple alcohol with a similar propanol chain but lacking the pyrrolidine ring.
Pyrrolidine: A basic nitrogen-containing heterocycle without the propanol chain.
3-piperidin-4-yl-propan-1-ol: A compound with a similar structure but featuring a piperidine ring instead of a pyrrolidine ring.
Uniqueness
3-[(2S)-pyrrolidin-2-yl]propan-1-ol is unique due to its chiral nature and the presence of both a pyrrolidine ring and a hydroxyl group.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]propan-1-ol |
InChI |
InChI=1S/C7H15NO/c9-6-2-4-7-3-1-5-8-7/h7-9H,1-6H2/t7-/m0/s1 |
InChI Key |
JAAFQZNROQTUIW-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](NC1)CCCO |
Canonical SMILES |
C1CC(NC1)CCCO |
Origin of Product |
United States |
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